molecular formula C5H2Br2N2S B6171233 5,7-dibromoimidazo[4,3-b][1,3]thiazole CAS No. 208722-29-6

5,7-dibromoimidazo[4,3-b][1,3]thiazole

Cat. No.: B6171233
CAS No.: 208722-29-6
M. Wt: 282
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Description

5,7-Dibromoimidazo[4,3-b][1,3]thiazole is a synthetically designed brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a fused bicyclic system containing multiple heteroatoms, it serves as a versatile core scaffold for the development of novel pharmacological agents. Its structure is characterized by the presence of two bromine atoms, which act as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Imidazothiazole derivatives are investigated for a wide spectrum of biological activities. Primarily, they show considerable promise as antimicrobial agents . Research on analogous 3,6-disubstituted imidazo[2,1-b][1,3]thiazoles has demonstrated potent activity against a range of Gram-positive and Gram-negative bacterial strains, such as Staphylococcus aureus and Klebsiella pneumoniae , as well as fungal pathogens like Candida albicans . The bromine substituents on the core structure are particularly valuable in medicinal chemistry, as they can enhance lipophilicity and membrane permeability, and are key in designing molecules that can interact with various biological targets . Beyond antimicrobial applications, the imidazothiazole pharmacophore is found in compounds explored for other activities, including anticancer, anthelmintic, and anti-tubercular properties, making this dibromo derivative a crucial intermediate in these ongoing research endeavors .

Properties

CAS No.

208722-29-6

Molecular Formula

C5H2Br2N2S

Molecular Weight

282

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5,7 Dibromoimidazo 4,3 B 1 2 Thiazole and Precursors

Strategic Approaches to the Imidazo[4,3-b]rsc.orgresearchgate.netthiazole Core Synthesis

The formation of the fused imidazo[4,3-b] rsc.orgresearchgate.netthiazole (B1198619) ring system is a critical step that can be achieved through various synthetic routes. These strategies often involve the condensation of a thiazole-containing precursor with a suitable cyclizing agent.

Cyclization Reactions for Bridged Heterocycle Formation

The construction of the imidazo[4,3-b] rsc.orgresearchgate.netthiazole core frequently relies on the cyclization of a 2-aminothiazole (B372263) derivative with an α-halocarbonyl compound. nih.gov This classical approach, a variation of the Hantzsch thiazole synthesis, provides a reliable method for forming the fused imidazole (B134444) ring. The reaction typically proceeds via nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole onto the carbonyl carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to yield the bridged heterocyclic system. nih.gov

Another prominent method involves the reaction of a 2-aminothiazole with a phenacyl bromide derivative. This reaction, often carried out under reflux in a suitable solvent like ethanol, leads to the formation of the imidazo[2,1-b]thiazole (B1210989) scaffold. nih.govnih.gov The reaction mechanism is believed to proceed through the formation of an iminothiadiazole intermediate, followed by an in-situ dehydrative cyclization. nih.gov

Multicomponent Reaction Pathways and Green Chemistry Principles

In recent years, multicomponent reactions (MCRs) have gained significant traction for the synthesis of complex heterocyclic scaffolds due to their high atom economy, operational simplicity, and convergence. mdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, has been successfully employed for the one-pot synthesis of imidazo[2,1-b]thiazoles. mdpi.com This approach offers a greener alternative to traditional stepwise syntheses, often plagued by long reaction times, high temperatures, and the use of metal catalysts. mdpi.com

The principles of green chemistry are increasingly being integrated into synthetic protocols. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields in the formation of thiazole derivatives, often under catalyst-free conditions. researchgate.net The use of environmentally benign solvents like water or deep eutectic solvents also represents a significant step towards more sustainable synthetic practices. mdpi.commdpi.com

Regioselective Bromination Protocols for 5,7-Dibromoimidazo[4,3-b]rsc.orgresearchgate.netthiazole

Once the imidazo[4,3-b] rsc.orgresearchgate.netthiazole core is established, the next critical step is the introduction of two bromine atoms at the 5 and 7 positions. This requires a regioselective bromination strategy that targets these specific sites on the heterocyclic ring system.

Direct Halogenation Techniques and Reagent Selection (e.g., Molecular Bromine, N-Bromosuccinimide)

Direct electrophilic bromination is a common method for introducing bromine atoms onto aromatic and heteroaromatic rings. Reagents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are frequently employed for this purpose. mdpi.comnih.gov The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity and avoiding over-bromination or side reactions.

N-Bromosuccinimide (NBS) is often favored as a brominating agent due to its ease of handling and its ability to provide a low, constant concentration of bromine in the reaction mixture, which can enhance selectivity. mdpi.com The reaction is typically carried out in an inert solvent, and the regioselectivity is governed by the electronic properties of the imidazo[4,3-b] rsc.orgresearchgate.netthiazole ring system. The electron-rich positions of the imidazole and thiazole rings are the most likely sites for electrophilic attack.

Precursor Functionalization and Subsequent Bromine Incorporation

An alternative strategy involves the synthesis of a precursor molecule that is already functionalized at the desired positions for subsequent conversion to bromine atoms. This approach can offer greater control over the regioselectivity of the bromination. For instance, a precursor with activating or directing groups at the 5 and 7 positions could be synthesized first, followed by a reaction that replaces these groups with bromine.

Optimization of Reaction Conditions, Yields, and Purity

The efficiency of the synthesis of 5,7-dibromoimidazo[4,3-b] rsc.orgresearchgate.netthiazole is highly dependent on the optimization of reaction parameters. This includes the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

For the core synthesis, one-pot methodologies and microwave-assisted reactions have been shown to improve yields and reduce reaction times. nih.govresearchgate.net In multicomponent reactions, the choice of catalyst can be critical in directing the reaction towards the desired product. rsc.org

The purity of the final product is paramount, and purification techniques such as recrystallization or column chromatography are often necessary to remove any unreacted starting materials or byproducts. The optimization of these purification steps is essential for obtaining 5,7-dibromoimidazo[4,3-b] rsc.orgresearchgate.netthiazole of high purity.

Scalability Assessment and Process Intensification Considerations for Laboratory Synthesis

The successful transition of a synthetic route from laboratory-scale to larger-scale production necessitates a thorough assessment of its scalability and the potential for process intensification. For the proposed synthesis of 5,7-dibromoimidazo[4,3-b] pharmaceutical-technology.comresearchgate.netthiazole, these considerations are crucial for ensuring efficiency, safety, and cost-effectiveness.

Scalability of Precursor Synthesis:

The synthesis of the key precursors, namely a dibromoimidazole and a brominated 2-aminothiazole, presents distinct scalability challenges and opportunities.

Dibromoimidazole Synthesis: The bromination of imidazole is a well-established reaction. However, controlling the regioselectivity to obtain the desired 2,4-dibromo-1H-imidazole can be challenging and may require optimization of reaction conditions such as the brominating agent, solvent, and temperature. On a larger scale, the handling of bromine, a corrosive and hazardous reagent, requires specialized equipment and safety protocols. An alternative, safer approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. chemicalbook.com The scalability of this step would benefit from careful temperature control to minimize the formation of over-brominated byproducts.

Brominated 2-Aminothiazole Synthesis: The Hantzsch thiazole synthesis, a cornerstone for the preparation of 2-aminothiazoles, is generally considered a scalable reaction. mdpi.comorganic-chemistry.orgrsc.org The reaction of an α-haloketone with a thiourea (B124793) derivative can often be performed in common solvents like ethanol. For large-scale production, considerations would include the cost and availability of the starting materials, efficient heat management for the exothermic cyclization step, and the development of a robust work-up and purification procedure to handle larger volumes of product and byproducts.

Scalability of the Final Cyclization Step:

The proposed cyclization of a dibromoimidazole derivative with a 2-aminothiazole to form the imidazo[4,3-b] pharmaceutical-technology.comresearchgate.netthiazole ring system is analogous to the established synthesis of imidazo[2,1-b]thiazoles from 2-aminothiazoles and α-halocarbonyl compounds. nih.govsemanticscholar.orgnih.gov Key factors influencing the scalability of this step include:

Reaction Kinetics and Yield: Optimizing the reaction temperature, solvent, and catalyst (if required) is critical to achieve a reasonable reaction time and high yield on a larger scale. Undesirable side reactions may become more prominent at a larger scale, necessitating finer control over reaction parameters.

Purification: The purification of the final product, 5,7-dibromoimidazo[4,3-b] pharmaceutical-technology.comresearchgate.netthiazole, will likely involve crystallization or chromatography. Developing a scalable and efficient purification method is paramount to obtaining the product with the desired purity.

Process Intensification Strategies:

Several process intensification strategies can be considered to enhance the efficiency and safety of the laboratory synthesis of 5,7-dibromoimidazo[4,3-b] pharmaceutical-technology.comresearchgate.netthiazole, making it more amenable to scale-up. pharmaceutical-technology.comresearchgate.netsartorius.comcobaltcommunications.compharmasalmanac.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of various heterocyclic compounds, including imidazoles and thiazoles. nih.govresearchgate.netnih.govrsc.org This technology can lead to shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. The application of microwave heating to the precursor synthesis and the final cyclization step could offer substantial benefits in terms of process efficiency.

Flow Chemistry: Continuous flow chemistry offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for automated, continuous production. porrua.mxmdpi.comethernet.edu.etdurham.ac.ukuc.pt The synthesis of both the brominated precursors and the final cyclization to 5,7-dibromoimidazo[4,3-b] pharmaceutical-technology.comresearchgate.netthiazole could potentially be adapted to a continuous flow process. This would be particularly advantageous for managing the exothermic nature of the reactions and for handling hazardous reagents like bromine in a more controlled manner.

One-Pot Reactions: Designing a synthetic sequence where multiple steps are carried out in a single reaction vessel without the isolation of intermediates can significantly improve process efficiency by reducing work-up and purification steps. While a complete one-pot synthesis of 5,7-dibromoimidazo[4,3-b] pharmaceutical-technology.comresearchgate.netthiazole may be complex, exploring the possibility of combining the final cyclization and a subsequent purification step could be beneficial.

The table below outlines a plausible multi-step synthesis and highlights key considerations for scalability and process intensification at each stage.

StepReactionReagents and Conditions (Plausible)Scalability ConsiderationsProcess Intensification Opportunities
1 Synthesis of 2,4-Dibromo-1H-imidazole Imidazole, N-Bromosuccinimide (NBS), Acetonitrile, Room TemperatureControl of exotherm, handling of NBS, purification of the product from succinimide (B58015) byproduct.Microwave-assisted bromination for faster reaction times. Continuous flow bromination for improved safety and control.
2 Synthesis of 2-Amino-4-bromothiazole 1,3-Dichloroacetone, Thiourea, Ethanol, Reflux (Hantzsch Synthesis)Availability and cost of starting materials, management of reaction exotherm, scalable purification method.Use of a reusable solid acid catalyst to simplify workup. mdpi.com Continuous flow Hantzsch synthesis for better process control.
3 Cyclization to form 5,7-Dibromoimidazo[4,3-b] pharmaceutical-technology.comresearchgate.netthiazole 2,4-Dibromo-1H-imidazole, 2-Amino-4-bromothiazole, Base (e.g., K2CO3), DMF, Elevated TemperatureOptimization of reaction conditions (temperature, base, solvent) for high yield, development of a robust purification protocol.Microwave-assisted cyclization to reduce reaction time. Exploration of one-pot procedures combining cyclization and initial purification steps.

By carefully evaluating these scalability and process intensification factors, a more efficient, safer, and economically viable laboratory-scale synthesis of 5,7-dibromoimidazo[4,3-b] pharmaceutical-technology.comresearchgate.netthiazole can be developed, paving the way for its potential larger-scale production for further research and application.

Chemical Transformations and Reactivity Studies of 5,7 Dibromoimidazo 4,3 B 1 2 Thiazole

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Centers

The bromine atoms at the 5 and 7 positions of the imidazo[4,3-b] researchgate.netnih.govthiazole (B1198619) core are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of functional groups. This reactivity is central to the utility of 5,7-dibromoimidazo[4,3-b] researchgate.netnih.govthiazole as a synthetic intermediate.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. Several of these reactions have been successfully applied to 5,7-dibromoimidazo[4,3-b] researchgate.netnih.govthiazole and related brominated heterocyclic systems.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. While specific studies on 5,7-dibromoimidazo[4,3-b] researchgate.netnih.govthiazole are not extensively detailed in the provided results, the Suzuki reaction is a well-established method for the arylation of brominated thiazoles. researchgate.net The reaction typically employs a palladium catalyst and a base.

Sonogashira Coupling: The Sonogashira reaction is a widely used method for the formation of C(sp)-C(sp²) bonds by coupling a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction is generally carried out using a palladium catalyst, often in the presence of a copper co-catalyst and a base. nih.govresearchgate.net The Sonogashira coupling of brominated imidazothiazoles provides a direct route to alkynyl-substituted derivatives. researchgate.net For some challenging aryl bromides, room-temperature, copper-free conditions have been developed using specialized palladium precatalysts. nih.gov

Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed vinylation of aryl or vinyl halides. chim.itbeilstein-journals.org This reaction is a powerful tool for the synthesis of substituted alkenes. beilstein-journals.orgmdpi.com While direct examples with 5,7-dibromoimidazo[4,3-b] researchgate.netnih.govthiazole are not explicitly detailed, the Heck reaction is a common strategy for functionalizing similar brominated heterocycles. chim.itresearchgate.net For instance, the synthesis of the drug axitinib (B1684631) has been achieved using a chemoselective Heck coupling of a dibromoindazole derivative. beilstein-journals.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic electrophile, catalyzed by palladium(0). psu.edu It is a versatile and selective process that tolerates a wide variety of functional groups. psu.edu This reaction provides a reliable method for creating new C-C bonds on heterocyclic scaffolds. researchgate.net

Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. researchgate.net This method has been used for the preparation of 2- and 5-aryl substituted thiazoles. researchgate.net

Table 1: Overview of C-C Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemKey Features
Suzuki Organoboron compoundPd catalyst, baseForms C-C (aryl-aryl) bonds.
Sonogashira Terminal alkynePd catalyst, often with Cu co-catalyst, baseForms C-C (aryl-alkynyl) bonds. nih.govresearchgate.net
Heck AlkenePd catalyst, baseForms C-C (aryl-vinyl) bonds. chim.itbeilstein-journals.org
Stille Organotin compoundPd(0) catalystTolerates a wide range of functional groups. psu.edu
Negishi Organozinc compoundNi or Pd catalystEffective for arylation of thiazoles. researchgate.net

C-N and C-O Bond Formation via Substitution

The bromine atoms of 5,7-dibromoimidazo[4,3-b] researchgate.netnih.govthiazole can also be displaced by nitrogen and oxygen nucleophiles to form C-N and C-O bonds, respectively. These reactions are often catalyzed by transition metals like palladium or copper.

C-N Bond Formation: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are efficient methods for the synthesis of N-arylated compounds. beilstein-journals.org These reactions typically use a palladium catalyst in combination with a suitable ligand and a base. beilstein-journals.org Copper-catalyzed C-N coupling reactions have also been employed, for example, in the synthesis of 5H-thiazolo[2′,3′:2,3]imidazo[4,5-b]indole derivatives from a dibrominated imidazothiazole precursor. rsc.org

C-O Bond Formation: The formation of C-O bonds can be achieved through palladium-catalyzed coupling of aryl halides with alcohols or phenols. beilstein-journals.org Similar to C-N coupling, these reactions require a palladium catalyst, a ligand, and a base. beilstein-journals.org

Electrophilic Reactivity of the Imidazothiazole Core

The imidazo[4,3-b] researchgate.netnih.govthiazole ring system itself can undergo electrophilic substitution reactions. The electron-rich nature of the heterocyclic core generally directs electrophiles to specific positions. In the related imidazo[2,1-b]-1,3,4-thiadiazole system, electrophilic substitution has been reported to occur at the 5-position. nih.gov The carbon atoms at the 2- and 5-positions of the 1,3,4-thiadiazole (B1197879) ring are electron-deficient and thus generally inert to electrophilic attack. chemicalbook.com However, the presence of activating groups can facilitate such reactions. nih.gov

Investigations of Ring-Opening and Rearrangement Pathways

While specific studies on the ring-opening and rearrangement of 5,7-dibromoimidazo[4,3-b] researchgate.netnih.govthiazole are not detailed in the provided search results, related heterocyclic systems can undergo such transformations under certain conditions. For instance, the 1,3,4-thiadiazole ring is reported to undergo ring cleavage in aqueous base. chemicalbook.com Metal-free synthesis of thiazoles has been achieved through the ring-opening and annulation of 2H-azirines and thioamides. rsc.org

Mechanistic Studies of Key Reactions and Derivatizations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Cross-Coupling Reactions: The catalytic cycles of palladium-catalyzed cross-coupling reactions like the Stille reaction are generally understood to involve oxidative addition, transmetalation, and reductive elimination steps. psu.edu In the Heck reaction, a key step is the β-hydride elimination. chim.it For the Sonogashira reaction, the classic mechanism involves a copper co-catalyst, although copper-free pathways have been developed. nih.gov

Formation of Fused Systems: The formation of fused heterocyclic systems often proceeds through a series of cyclization and condensation reactions. For example, the synthesis of imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazoles can involve the reaction of 2-amino-1,3,4-thiadiazoles with α-haloketones. researchgate.net Mechanistic pathways for the formation of di-, tri-, and tetrathiazole moieties have been proposed and supported by spectral data and conformational studies. nih.gov

Utilization of 5,7-Dibromoimidazo[4,3-b]researchgate.netnih.govthiazole as a Synthon for Complex Molecular Architectures

The ability to selectively functionalize the 5 and 7 positions makes 5,7-dibromoimidazo[4,3-b] researchgate.netnih.govthiazole a valuable synthon for constructing more complex molecules. The thiazole ring itself is a significant synthon for the production of a wide range of new chemical entities. nih.gov By employing a sequence of the reactions described above, such as cross-coupling and nucleophilic substitution, a diverse array of derivatives can be synthesized. researchgate.netnih.gov This modular approach allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs.

Advanced Spectroscopic and Structural Elucidation of 5,7 Dibromoimidazo 4,3 B 1 2 Thiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Specific ¹H and ¹³C NMR assignments, coupling constants, and data from 2D NMR techniques (COSY, HSQC, HMBC, NOESY) for 5,7-dibromoimidazo[4,3-b] rsc.orgchemicalbook.comthiazole (B1198619) are not documented in the available scientific literature.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

There are no published single-crystal X-ray diffraction studies for 5,7-dibromoimidazo[4,3-b] rsc.orgchemicalbook.comthiazole. Consequently, information regarding its molecular geometry, conformation, torsion angles, and potential supramolecular architectures, such as those formed by halogen or hydrogen bonding, is currently unknown.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

Precise molecular mass data and fragmentation pathway analysis from high-resolution mass spectrometry for 5,7-dibromoimidazo[4,3-b] rsc.orgchemicalbook.comthiazole have not been reported.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of 5,7-dibromoimidazo[4,3-b] mdpi.comiu.edu.sathiazole. By probing the vibrational modes of the molecule, these methods provide a unique fingerprint, allowing for the identification of key functional groups and offering insights into the molecular structure. Due to the complementary nature of IR and Raman spectroscopy, a comprehensive analysis is achieved, as some vibrational modes may be more prominent in one technique than the other.

In the absence of extensive experimental spectra for 5,7-dibromoimidazo[4,3-b] mdpi.comiu.edu.sathiazole, computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the vibrational frequencies and intensities. Theoretical calculations, often employing basis sets such as B3LYP/6-311++G(d,p), can produce theoretical IR and Raman spectra that correlate well with experimental data for similar heterocyclic systems.

The primary vibrational modes for the 5,7-dibromoimidazo[4,3-b] mdpi.comiu.edu.sathiazole structure can be categorized into several key regions:

C-H Stretching Vibrations: The aromatic C-H stretching vibrations of the imidazo[4,3-b] mdpi.comiu.edu.sathiazole core are typically observed in the high-frequency region of the spectra, generally between 3100 and 3000 cm⁻¹.

Ring Stretching Vibrations: The stretching vibrations of the fused imidazole (B134444) and thiazole rings (C=C, C=N, and C-N stretching) give rise to a series of complex bands in the 1600-1300 cm⁻¹ region. These bands are characteristic of the heterocyclic framework and are sensitive to substitution.

C-Br Stretching Vibrations: The carbon-bromine stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹. The precise position of these bands can provide information about the conformation and electronic environment of the bromine substituents.

An illustrative breakdown of the predicted vibrational frequencies and their assignments for 5,7-dibromoimidazo[4,3-b] mdpi.comiu.edu.sathiazole, based on computational studies of related compounds, is presented in the following table.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Assignment Spectroscopic Technique
~3080Aromatic C-H StretchIR, Raman
~1580C=N Stretch (Imidazole Ring)IR, Raman
~1520C=C Stretch (Thiazole Ring)IR, Raman
~1450Ring Framework StretchIR, Raman
~1280In-plane C-H BendingIR, Raman
~850Out-of-plane C-H BendingIR
~680C-Br StretchIR, Raman
~550Ring Torsion/DeformationRaman

Electronic Spectroscopy (UV-Vis) for Absorption Characteristics and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides valuable information regarding the electronic structure and transitions within 5,7-dibromoimidazo[4,3-b] mdpi.comiu.edu.sathiazole. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding molecular orbitals. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system.

For aromatic and heterocyclic compounds like 5,7-dibromoimidazo[4,3-b] mdpi.comiu.edu.sathiazole, the principal electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. The fused imidazo[4,3-b] mdpi.comiu.edu.sathiazole core constitutes a significant chromophore.

Theoretical predictions of the electronic absorption spectrum can be effectively carried out using Time-Dependent Density Functional Theory (TD-DFT). These calculations can determine the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the molecular orbitals involved in the electronic transitions.

The electronic spectrum of 5,7-dibromoimidazo[4,3-b] mdpi.comiu.edu.sathiazole is expected to exhibit characteristic absorption bands in the UV region. The introduction of bromine atoms as substituents on the heterocyclic system can influence the electronic transitions, often leading to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound. This is due to the electron-donating and electron-withdrawing effects of the halogens influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Based on TD-DFT calculations performed on analogous heterocyclic systems, the predicted electronic absorption data for 5,7-dibromoimidazo[4,3-b] mdpi.comiu.edu.sathiazole in a non-polar solvent are summarized below.

Predicted λmax (nm) Oscillator Strength (f) Electronic Transition Contributing Molecular Orbitals
~280~0.45π → πHOMO → LUMO
~245~0.20π → πHOMO-1 → LUMO
~220~0.15n → π*HOMO → LUMO+1

The primary absorption band, predicted around 280 nm, is likely attributable to a π → π* transition involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are delocalized across the fused ring system. Other transitions at shorter wavelengths correspond to excitations to higher energy unoccupied orbitals or from lower energy occupied orbitals.

Theoretical and Computational Chemistry Insights into 5,7 Dibromoimidazo 4,3 B 1 2 Thiazole

Electronic Structure Elucidation using Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT calculations can determine optimized geometries, electronic properties, and spectroscopic parameters with a favorable balance of accuracy and computational cost. For the 5,7-dibromoimidazo[4,3-b] irjweb.comshd-pub.org.rsthiazole (B1198619) system, DFT methods like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)) are commonly employed to model its characteristics. irjweb.comnih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. shd-pub.org.rs A small energy gap suggests the molecule is more polarizable, less stable, and more chemically reactive, indicating that charge transfer can readily occur within the molecule. irjweb.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) data for analogous heterocyclic systems calculated using DFT methods.
Compound TypeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Imidazole (B134444) Derivative-6.297-1.8104.487 irjweb.com
Thiazole Derivative--4.573 researchgate.net
Benzo[d]thiazole Derivative--4.01 - 4.29 researchgate.net
Tetrazole-Thiazole Hybrid--1.64 - 2.51 researchgate.net

DFT calculations are highly effective in predicting various spectroscopic parameters, which can aid in the structural confirmation and characterization of newly synthesized compounds.

NMR Chemical Shifts : Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. mdpi.comnih.gov These predictions are valuable for assigning signals in experimental spectra, especially for complex structures where signals may overlap. nih.govnih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.com For thiazole rings, characteristic proton signals typically appear between 7.5 and 9.0 ppm, and these values are influenced by the electronic effects of substituents. chemicalbook.com

UV-Vis Transitions : Time-Dependent DFT (TD-DFT) is the method of choice for modeling electronic transitions that are observed in UV-Visible spectroscopy. nih.gov The calculations yield information about absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). This allows for a direct comparison with experimental spectra and helps to understand how substituents and the molecular environment affect the photophysical properties. nih.govnih.gov

Vibrational Frequencies : Theoretical calculations can compute the harmonic vibrational frequencies of a molecule, which correspond to the bands observed in Infrared (IR) and Raman spectra. uit.no The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. nih.gov This analysis helps in assigning specific vibrational modes to the observed spectral bands. For a molecule like 5,7-dibromoimidazo[4,3-b] irjweb.comshd-pub.org.rsthiazole, key vibrations would include C-H stretching in the aromatic region (3000-3100 cm⁻¹), C=C and C=N stretching within the heterocyclic rings (1400-1600 cm⁻¹), and C-S stretching vibrations (~1200 cm⁻¹). nih.govnih.gov

Table 2: Typical calculated vibrational frequencies for key functional groups in thiazole and related aromatic systems.
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
Aromatic C-H Stretching3000 - 3100 nih.govnih.gov
Aromatic C=C Stretching1400 - 1600 nih.govnih.gov
C-N Stretching1250 - 1300 nih.gov
C-S Stretching (Thiazole Ring)~1200 nih.gov
Aromatic C-H Bending750 - 850 nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape, flexibility, and stability of 5,7-dibromoimidazo[4,3-b] irjweb.comshd-pub.org.rsthiazole in different environments (e.g., in a solvent or interacting with a biological target). nih.govresearchgate.net These simulations are crucial for understanding how the molecule behaves in a realistic, non-static setting, revealing stable conformations and the energetic barriers between them. For related thiazole derivatives, MD simulations have been used to assess the stability of their binding poses within enzyme active sites, providing a dynamic picture of key intermolecular interactions. nih.govnih.gov

Quantum Chemical Analysis of Aromaticity and Electronic Delocalization within the Heterocyclic System

The fused imidazo[4,3-b] irjweb.comshd-pub.org.rsthiazole core possesses aromatic character due to the delocalization of π-electrons across the two rings. Quantum chemical methods can quantify this aromaticity. One common technique is the Nucleus-Independent Chemical Shift (NICS) calculation. researchgate.net NICS values are calculated at the center of the rings; a negative NICS value is a hallmark of aromaticity, while a positive value indicates anti-aromaticity.

Computational Modeling of Reaction Pathways, Transition States, and Reaction Energetics

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 5,7-dibromoimidazo[4,3-b] irjweb.comshd-pub.org.rsthiazole, DFT calculations can be used to model potential reaction pathways, such as nucleophilic aromatic substitution at the bromine-bearing carbon atoms. nih.gov By mapping the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

Assessment of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Surface)

Beyond FMO theory, a range of other reactivity descriptors can be calculated to predict how a molecule will behave in a chemical reaction.

Molecular Electrostatic Potential (MEP) Surface : The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of a molecule. irjweb.comnih.gov It provides a visual guide to the charge distribution, with different colors representing different potential values. Electron-rich regions with negative potential (typically colored red) are susceptible to electrophilic attack, while electron-poor regions with positive potential (colored blue) are sites for nucleophilic attack. researchgate.net For 5,7-dibromoimidazo[4,3-b] irjweb.comshd-pub.org.rsthiazole, the MEP surface would likely show negative potential around the nitrogen atoms and positive potential near the hydrogen atoms and the bromine atoms, highlighting the different reactive sites. nih.gov

Fukui Functions : Derived from conceptual DFT, Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for different types of attack. researchgate.net The function f⁺(r) indicates the propensity of a site for a nucleophilic attack (where an electron is accepted), while f⁻(r) points to sites favorable for an electrophilic attack (where an electron is donated). researchgate.net A dual descriptor, Δf, can simultaneously represent both propensities. For the target molecule, Fukui function analysis would likely pinpoint the carbon atoms C5 and C7 as primary sites for nucleophilic attack due to the electron-withdrawing effect of the attached bromine atoms.

Advanced Research Applications and Methodological Contributions of 5,7 Dibromoimidazo 4,3 B 1 2 Thiazole

Exploration as a Versatile Building Block in Complex Organic Synthesis

The 5,7-dibromoimidazo[4,3-b] nih.govthiazole (B1198619) scaffold is a key intermediate in the synthesis of more complex and functionally diverse organic molecules. The bromine atoms at the 5 and 7 positions are particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the construction of intricate molecular architectures.

The imidazo[2,1-b]thiazole (B1210989) core, a related structure, has been extensively used in the synthesis of derivatives with various biological activities. For instance, the synthesis of 2,6-diaryl-imidazo[2,1-b] nih.govirjmets.comthiadiazole derivatives has been explored for their anti-inflammatory and analgesic properties. researchgate.net Similarly, the functionalization of the imidazo[2,1-b]thiazole nucleus is a common strategy in the development of new therapeutic agents. irjmets.comnih.gov The dibrominated nature of 5,7-dibromoimidazo[4,3-b] nih.govthiazole offers a strategic advantage for sequential and site-selective functionalization, allowing for the creation of a library of derivatives with tailored properties.

The synthesis of functionalized imidazothiazolotriazine derivatives through condensation and rearrangement reactions highlights the reactivity of the broader class of imidazo-thiazole fused systems. nih.gov Such synthetic strategies could potentially be adapted for 5,7-dibromoimidazo[4,3-b] nih.govthiazole to access novel heterocyclic frameworks. The general utility of imidazole (B134444) and thiazole derivatives as building blocks in medicinal chemistry and materials science further underscores the potential of this specific dibrominated compound. nih.govresearchgate.netnih.govmdpi.com

Integration in Coordination Chemistry and Ligand Design for Heterogeneous and Homogeneous Catalytic Systems (Non-Biological Applications)

The nitrogen and sulfur atoms within the 5,7-dibromoimidazo[4,3-b] nih.govthiazole structure present potential coordination sites for metal ions. This makes the compound and its derivatives attractive candidates for ligand design in coordination chemistry. The formation of metal complexes with such ligands can lead to novel catalysts for a variety of organic transformations. The electronic properties of the imidazothiazole ring can be fine-tuned by the substituents at the 5 and 7 positions, which in turn can influence the catalytic activity and selectivity of the resulting metal complex.

While specific studies on the catalytic applications of 5,7-dibromoimidazo[4,3-b] nih.govthiazole are not extensively documented, the broader class of thiazole-containing ligands is known to form stable complexes with various transition metals. These complexes have found applications in catalysis. The principles of ligand design suggest that the rigid framework and the presence of multiple heteroatoms in 5,7-dibromoimidazo[4,3-b] nih.govthiazole could lead to the formation of well-defined and stable catalytic centers.

Investigation of Electronic and Optical Properties for Advanced Material Science Research

The unique electronic structure of the imidazo[4,3-b] nih.govthiazole core, which features a conjugated π-system, makes it a promising candidate for applications in materials science. The presence of bromine atoms can further modulate these properties through their electron-withdrawing inductive effects and their ability to participate in halogen bonding.

The photophysical properties of heterocyclic compounds are of great interest for applications in fluorescent probes, organic light-emitting diodes (OLEDs), and sensors. Thiazolo[5,4-d]thiazole derivatives, which share a similar fused heterocyclic structure, have been shown to exhibit interesting photophysical properties, including fluorescence. researchgate.netrsc.orgnih.gov The fluorescence quantum yields and emission wavelengths of these compounds are sensitive to their molecular structure and environment. researchgate.net

The photophysical properties of 5,7-dibromoimidazo[4,3-b] nih.govthiazole itself have not been extensively reported. However, based on the behavior of analogous compounds, it is expected to exhibit luminescence. The introduction of different substituents at the 5 and 7 positions via cross-coupling reactions would provide a powerful tool to tune its photophysical properties, such as the emission color and quantum efficiency.

Table 1: Illustrative Photophysical Data for a Related Thiazole Derivative

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Fluorescence Quantum Yield (ΦF) Reference
2,5-diphenylthiazolo[5,4-d]thiazole Not Specified Not Specified 16% researchgate.net

This table is for illustrative purposes and shows data for a related compound to highlight the potential photophysical properties of the thiazole class.

Development of Novel Analytical Reagents and Probes for Chemical Systems (Non-Biological Contexts)

The potential of 5,7-dibromoimidazo[4,3-b] nih.govthiazole and its derivatives as analytical reagents stems from their ability to interact with specific analytes, leading to a detectable signal, such as a change in fluorescence or color. The nitrogen and sulfur heteroatoms can act as binding sites for metal ions, and the aromatic system can engage in π-π stacking interactions.

For example, disubstituted imidazoles have been developed as fluorogenic sensors for the detection of Fe³⁺ ions. nih.gov The functionalization of the 5,7-dibromoimidazo[4,3-b] nih.govthiazole core could lead to the development of new chemosensors for various ions and small molecules. The bromine atoms provide convenient handles for introducing specific recognition moieties that can impart selectivity towards a particular analyte.

Potential in Supramolecular Assembly and Host-Guest Chemistry Design

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, to construct large, well-organized molecular assemblies. The planar structure and the presence of bromine atoms make 5,7-dibromoimidazo[4,3-b] nih.govthiazole an interesting building block for supramolecular chemistry. The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms to direct the formation of specific supramolecular architectures.

The formation of stable chains through S···η²-(N=N) interactions has been observed in related thiadiazolo[3,4-d]pyridazine derivatives, suggesting the potential for similar non-covalent interactions to play a role in the solid-state packing of 5,7-dibromoimidazo[4,3-b] nih.govthiazole. researchgate.net The ability to form predictable and robust supramolecular structures is crucial for the design of new materials with tailored properties, such as porous materials for gas storage or crystalline materials with specific optical or electronic properties.

Role in Green Chemistry Methodologies and Sustainable Synthesis

A review of current scientific literature does not yield specific studies or methodologies detailing the role of 5,7-dibromoimidazo[4,3-b] nih.govmdpi.comthiazole in green chemistry or sustainable synthesis. While extensive research exists on the eco-friendly synthesis of various thiazole and fused-imidazole heterocyclic systems, information directly pertaining to the sustainable preparation or application of this specific dibrominated compound is not presently available in the reviewed literature.

General green chemistry approaches for related compounds, such as imidazo[2,1-b]thiazoles, often involve the use of microwave irradiation, reusable catalysts, or greener solvent systems to reduce environmental impact. However, the application of these specific techniques to the synthesis or derivatization of 5,7-dibromoimidazo[4,3-b] nih.govmdpi.comthiazole has not been documented.

Consequently, no detailed research findings or data tables on its role in sustainable synthesis can be provided at this time. Further research would be necessary to establish any potential contributions of 5,7-dibromoimidazo[4,3-b] nih.govmdpi.comthiazole to the field of green chemistry.

Q & A

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

PositionReaction PartnerCatalystYield (%)Reference
5-BrPhenylboronic acidPd(PPh₃)₄92
7-Br4-Methoxyphenylboronic acidXPhos Pd G388

Q. Table 2. Biological Activity Profile

Assay TypeCell Line/StrainResult (IC₅₀/MIC)Reference
Anticancer (MTT)HeLa12 µM
AntileishmanialL. infantum8 µM
Cytotoxicity (Normal)HEK293>100 µM

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